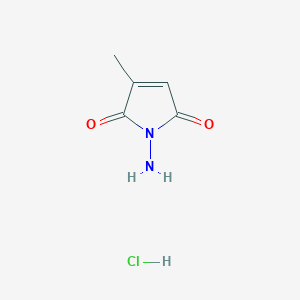

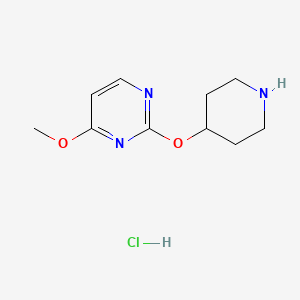

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

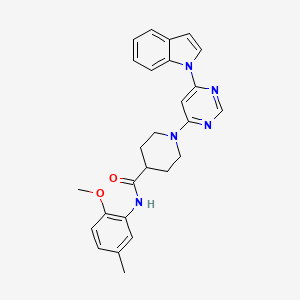

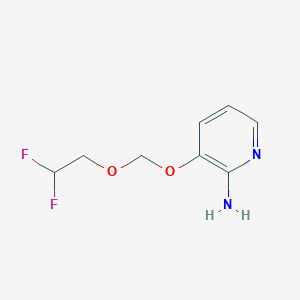

“1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” is a chemical compound with the molecular weight of 126.11 . It is also known as “3-amino-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” and has the InChI code "1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3" .

Molecular Structure Analysis

The molecular structure of “1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” can be represented by the InChI code "1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3" . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Applications De Recherche Scientifique

Enantioselective Synthesis

Enantiomerically Enriched Bicyclic Hydroxamic Acids : The cyclocondensation of L-α-aminohydroxamic acids with keto acids, including structures similar to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," results in enantiomerically enriched bicyclic hydroxamic acids. These compounds are synthesized in a chemo- and stereoselective manner, demonstrating significant potential for the development of pharmaceuticals due to their stereochemical properties (Hoshino et al., 2013).

Organic Synthesis and Applications

Acylation of Pyrrolidine-2,4-diones : The study outlines a method for acylating pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, showcasing a novel approach to modifying pyrrolidine diones. This research could offer insight into functionalizing compounds related to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" for various industrial and pharmaceutical applications (Jones et al., 1990).

Corrosion Inhibition

1H-pyrrole-2,5-dione Derivatives as Corrosion Inhibitors : Research on 1H-pyrrole-2,5-dione derivatives, including compounds with structural similarities to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," highlights their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings are crucial for industrial applications, particularly in enhancing the durability of metals (Zarrouk et al., 2015).

Computational Chemistry and Material Science

Computational Analysis of Mannich Base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione : A computational study on SFAP, a Mannich base similar to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," provides insights into its equilibrium geometry, vibrational spectra, and electronic structure. This research is significant for understanding the molecular behavior and potential applications of such compounds in material science and pharmaceuticals (Boobalan et al., 2014).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes that lead to their biological effects .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

1-amino-3-methylpyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-3-2-4(8)7(6)5(3)9;/h2H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRBNORUEUXHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2931820.png)

![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2931824.png)

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)